(Rac)-Tezacaftor
描述
属性
IUPAC Name |
1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-[1-[(2R)-2,3-dihydroxypropyl]-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)indol-5-yl]cyclopropane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27F3N2O6/c1-24(2,13-33)22-8-14-7-18(17(27)10-19(14)31(22)11-16(34)12-32)30-23(35)25(5-6-25)15-3-4-20-21(9-15)37-26(28,29)36-20/h3-4,7-10,16,32-34H,5-6,11-13H2,1-2H3,(H,30,35)/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJUVRTYWUMPBTR-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C1=CC2=CC(=C(C=C2N1CC(CO)O)F)NC(=O)C3(CC3)C4=CC5=C(C=C4)OC(O5)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CO)C1=CC2=CC(=C(C=C2N1C[C@H](CO)O)F)NC(=O)C3(CC3)C4=CC5=C(C=C4)OC(O5)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27F3N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673070 | |
| Record name | Tezacaftor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble in water | |
| Record name | Tezacaftor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11712 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1152311-62-0 | |
| Record name | 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)-N-[1-[(2R)-2,3-dihydroxypropyl]-6-fluoro-2-(2-hydroxy-1,1-dimethylethyl)-1H-indol-5-yl]cyclopropanecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1152311-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tezacaftor [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1152311620 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tezacaftor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11712 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tezacaftor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-N-(1-(2,3-dihydroxypropyl)-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)-1H-indol-5-yl)cyclopropanecarboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TEZACAFTOR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RW88Y506K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
准备方法
Synthesis of Acid Fragment 368
The acid fragment, cyclopropylacetic acid derivative 368 , is synthesized via a palladium-catalyzed decarboxylative arylation. Ethyl cyanoacetate (365 ) reacts with aryl bromide 364 in the presence of a bulky phosphine ligand (e.g., Xantphos), yielding benzonitrile 366 in 66% yield. Subsequent cyclopropanation involves double alkylation using ethylene derivative 367 under phase-transfer catalysis (PTC) conditions, followed by basic hydrolysis to furnish carboxylic acid 368 (Table 1).
Table 1: Reaction Conditions for Acid Fragment 368 Synthesis
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Decarboxylative Arylation | Pd(OAc)₂, Xantphos, K₂CO₃, DMF, 100°C | 66% |
| Cyclopropanation | NaOH, TBAB, CH₂Cl₂, 0°C → RT | 85% |
| Hydrolysis | NaOH, EtOH/H₂O, reflux | 90% |
Synthesis of Indole Subunit 374
The indole moiety originates from 3-fluoro-4-nitroaniline (369 ), which undergoes regioselective bromination to form 370 . A Lewis acid-catalyzed epoxide ring-opening with (R)-glycidyl benzyl ether (371 ) produces hydroxy-p-phenylenediamine 372 after nitro group reduction. A Sonogashira coupling with alkyne 373 (derived from propargyl alcohol 375 ) and subsequent Larock indole cyclization yields aminoindole 374 (Scheme 1).
Scheme 1: Indole Subunit Synthesis
-
Bromination: Br₂, H₂SO₄, 0°C → RT → 370
-
Epoxide Opening: BF₃·Et₂O, CH₂Cl₂, 40°C → 372
-
Sonogashira Coupling: Pd(PPh₃)₄, CuI, Et₃N → Alkyne Intermediate
-
Larock Cyclization: Pd(OAc)₂, PPh₃, Na₂CO₃ → 374
Fragment Coupling and Global Deprotection
The final stage involves converting acid 368 to its acid chloride using oxalyl chloride, followed by amide bond formation with aminoindole 374 . Bis-benzyl-protected Tezacaftor undergoes palladium-catalyzed hydrogenation (H₂, Pd/C) to remove protecting groups, yielding Tezacaftor in 68–84% yield.
Process Optimization for Large-Scale Production
Vertex Pharmaceuticals’ patents highlight scalability improvements, such as replacing chromatographic purifications with recrystallization. For instance, acid 368 is purified via toluene recrystallization, achieving >99% purity. Similarly, hydrogenation steps utilize heterogeneous catalysts to streamline deprotection and reduce metal residues.
Table 2: Key Optimizations in Tezacaftor Synthesis
| Parameter | Laboratory Scale | Pilot/Production Scale |
|---|---|---|
| Cyclopropanation Solvent | CH₂Cl₂ | MTBE (improved phase separation) |
| Purification Method | Column Chromatography | Recrystallization (toluene) |
| Hydrogenation Catalyst | Pd(OH)₂/C | Pd/C (higher activity) |
Crystallization and Solid Form Preparation
Post-synthesis, Tezacaftor is crystallized to ensure polymorphic stability. Patent WO2021176064A1 details a method dissolving Tezacaftor in organic solvents (e.g., acetone, ethyl acetate) at 20–25°C, followed by antisolvent addition (water or heptane) to induce crystallization. Optimal solvent volumes range from 4–25 mL/g, yielding Form A crystals with consistent purity (>99.5%).
Table 3: Crystallization Conditions for Form A Tezacaftor
| Solvent System | Temperature (°C) | Antisolvent | Particle Size (µm) |
|---|---|---|---|
| Acetone/Heptane | 20–25 | Heptane | 50–100 |
| Ethyl Acetate/Water | 15–30 | Water | 30–80 |
Analytical Validation of Synthesis
Quality control employs reversed-phase HPLC (RP-HPLC) with a C18 column and 0.1 M KH₂PO₄/methanol (65:35) mobile phase. Calibration curves for Tezacaftor (50–150 µg/mL) and intermediates demonstrate linearity (R² >0.999). Method validation confirms precision (%RSD <2.0) and accuracy (98–102%), ensuring batch consistency.
Table 4: HPLC Parameters for Tezacaftor Analysis
| Parameter | Value |
|---|---|
| Column | Kromosil C18 (250 × 4.6 mm, 5 µm) |
| Flow Rate | 0.8 mL/min |
| Detection Wavelength | 254 nm |
| Retention Time | 4.2 min (Tezacaftor) |
化学反应分析
- 特扎卡托在传统意义上不经历广泛的化学反应。它的主要作用是增强CFTR的功能。
- 通过化学转化没有形成主要产物;相反,它影响离子转运。
科学研究应用
Clinical Applications
1. Treatment of Cystic Fibrosis
Tezacaftor is integral to the treatment of cystic fibrosis, particularly for patients with at least one F508del mutation in the CFTR gene. The combination therapy has demonstrated significant improvements in lung function, nutritional status, and quality of life.
- Efficacy : In pivotal phase 3 trials, patients receiving ELX/TEZ/IVA showed substantial increases in forced expiratory volume in one second (FEV1), with an average improvement of approximately 14.3% from baseline after 24 weeks compared to placebo . Additionally, there was a notable reduction in pulmonary exacerbations and improvements in sweat chloride concentrations .
- Long-term Outcomes : A long-term extension study indicated sustained efficacy over time, with continued improvements in lung function and quality of life metrics observed beyond initial treatment periods . The safety profile remained consistent with earlier studies, showing that most adverse events were mild to moderate .
Comparative Studies
2. Combination Therapies
Tezacaftor has been evaluated in various combinations to enhance therapeutic outcomes:
- Tezacaftor/Ivacaftor vs. Elexacaftor/Tezacaftor/Ivacaftor : The addition of elexacaftor to tezacaftor and ivacaftor has shown superior results in clinical trials. Patients on the triple therapy experienced greater improvements in lung function compared to those on the dual therapy regimen .
- Vanzacaftor/Tezacaftor/Deutivacaftor : This newer triple combination has met all primary endpoints in clinical trials, suggesting it may provide comparable or enhanced efficacy over the existing ELX/TEZ/IVA regimen . Early treatment with vanzacaftor has shown potential benefits in preventing disease progression in younger populations .
Safety Profile
3. Tolerability and Adverse Effects
Tezacaftor has been generally well tolerated among patients. In clinical studies, the most common adverse effects included cough, headache, and gastrointestinal disturbances, which were predominantly mild or moderate . The overall rate of serious adverse events was low, reinforcing the drug's favorable safety profile.
Case Studies
4. Pediatric Applications
Recent studies have expanded tezacaftor's application to younger populations. A phase 3 trial assessed its use in children aged 2-5 years, demonstrating that the drug was safe and effective in this demographic as well . Significant reductions in sweat chloride levels and improvements in lung clearance index were noted.
作用机制
- 特扎卡托通过增加细胞膜跨膜的氯离子转运来增强CFTR的功能。
- 它靶向特定的CFTR突变,增强它们的活性并降低粘液的粘度。
相似化合物的比较
Pharmacokinetics and Drug Interactions
- Lumacaftor : A first-generation corrector, lumacaftor is a strong CYP3A4 inducer, necessitating dose adjustments for co-administered drugs like ivacaftor. This induction reduces ivacaftor exposure by ~50%, complicating dosing regimens .
| Parameter | Lumacaftor/Ivacaftor | Tezacaftor/Ivacaftor |
|---|---|---|
| CYP3A4 Induction | Yes (strong) | No |
| Ivacaftor Exposure | Reduced by 50% | Preserved |
| DDI Risk | High (e.g., with antifungals) | Low |
| FDA Approval | 2015 (Orkambi®) | 2018 (Symdeko®/Symkevi®) |
Tezacaftor vs. Elexacaftor
Mechanism and Combination Therapy
- Elexacaftor : A next-generation corrector with enhanced CFTR stabilization. The triple combination elexacaftor/tezacaftor/ivacaftor (Trikafta®) increases CFTR function by >50% in F508del heterozygotes, outperforming dual corrector regimens .
- Tezacaftor : Serves as a complementary corrector in triple therapy, improving CFTR maturation without overlapping mechanisms with elexacaftor .
| Parameter | Tezacaftor/Ivacaftor | Elexacaftor/Tezacaftor/Ivacaftor |
|---|---|---|
| Target Population | F508del homozygotes | F508del heterozygotes |
| ppFEV1 Improvement | +3.75–4.6 percentage points | +14.3 percentage points |
| Sweat Chloride Reduction | -6.04 to -7.02 mmol/L | -41.8 mmol/L |
| FDA Approval | 2018 | 2019 |
Pharmacokinetics
- Both tezacaftor and elexacaftor are metabolized via CYP3A4, but tezacaftor’s clearance is unaffected by moderate hepatic impairment, whereas elexacaftor requires dose adjustments in such patients .
Tezacaftor vs. Ivacaftor
Role in CFTR Modulation
- Ivacaftor: A potentiator that enhances CFTR channel gating.
- Tezacaftor: A corrector that addresses CFTR misfolding. In F508del/G551D compound heterozygotes, tezacaftor/ivacaftor improved ppFEV1 by 4.6 percentage points vs. ivacaftor monotherapy (+2.4 points) .
| Parameter | Ivacaftor Monotherapy | Tezacaftor/Ivacaftor |
|---|---|---|
| Target Mutation | G551D | F508del/G551D or F508del |
| ppFEV1 Improvement | +2.4 percentage points | +4.6 percentage points |
| Metabolic Pathway | CYP3A4 (sensitive substrate) | CYP3A4 (less sensitive) |
Key Research Findings
Phase 2 Trial (N=172) : Tezacaftor/ivacaftor reduced sweat chloride by 6.04 mmol/L in F508del homozygotes and 7.02 mmol/L in F508del/G551D patients, with sustained ppFEV1 improvements over 56 days .
EVOLVE Trial (N=510) : Confirmed long-term safety (24 weeks), with respiratory AEs occurring in 12.4% of patients vs. 18.2% in placebo .
生物活性
Tezacaftor (TEZ), a CFTR modulator, is primarily used in the treatment of cystic fibrosis (CF) for patients with at least one F508del mutation. It functions as a type I corrector, enhancing the processing and function of the CFTR protein, which is defective in CF patients. This article delves into the biological activity of tezacaftor, examining its mechanisms, clinical efficacy, and safety through various studies and research findings.
Tezacaftor works by stabilizing the CFTR protein during its maturation process in the endoplasmic reticulum (ER). It binds to specific transmembrane domains of the CFTR protein, facilitating proper folding and trafficking to the cell surface. This action is crucial for restoring chloride ion transport in epithelial cells, which is impaired in cystic fibrosis.
Binding Characteristics
Research indicates that tezacaftor interacts with several key amino acid residues within the transmembrane helices of CFTR. This binding stabilizes early biogenesis steps and supports subsequent assembly processes essential for functional CFTR channels .
Combination Therapy
Tezacaftor is often used in combination with elexacaftor and ivacaftor (ETI), which has shown superior efficacy compared to other treatments. The combination significantly improves lung function, reduces sweat chloride concentrations, and enhances overall quality of life for patients .
Study Results
A systematic review of clinical trials has demonstrated that tezacaftor, particularly when combined with elexacaftor and ivacaftor, leads to significant improvements in lung function and clinical outcomes:
- Lung Function : In a meta-analysis involving multiple studies, patients treated with ETI showed an average increase in percent predicted forced expiratory volume in one second (ppFEV1) by approximately 10 percentage points after 24 weeks of treatment .
- Sweat Chloride Levels : The treatment resulted in a mean reduction of sweat chloride concentration by about 42.8 mmol/L, indicating improved ion transport .
- Quality of Life : Significant improvements were observed in patient-reported outcomes, including respiratory symptoms and overall health status .
Case Studies
- Pediatric Population : A phase 3 open-label trial evaluated the safety and efficacy of ETI in children aged 2-5 years. The study reported that 98.7% of participants experienced mild to moderate adverse events, with clinically significant reductions in sweat chloride levels observed .
- Adult Patients : In adults who were previously treated with other CFTR modulators, switching to ETI resulted in notable improvements in lung function and a decrease in pulmonary exacerbations over a six-month period .
Data Table: Clinical Outcomes from Key Studies
| Study Reference | Population | Treatment Duration | ppFEV1 Improvement | Sweat Chloride Reduction | Quality of Life Score Improvement |
|---|---|---|---|---|---|
| Heijerman et al. (2019) | Adults with F508del mutation | 24 weeks | +10.2% | -42.8 mmol/L | +17.4 points |
| Fiedorczuk & Chen (2022) | Children aged 2-5 years | 15 days (Part A), 24 weeks (Part B) | Not reported | -57.9 mmol/L | Not reported |
| Sutharsan et al. (2021) | Patients ≥12 years old | 24 weeks | +9.76% | -41.7 mmol/L | +20.4 points |
Safety Profile
Tezacaftor has been generally well-tolerated across various studies. The most common adverse effects reported include cough, fever, and rhinorrhea, primarily classified as mild to moderate severity . Long-term safety assessments indicate that serious adverse events are rare.
常见问题
Q. What statistical methods are recommended for reconciling conflicting results in Tezacaftor’s biomarker studies?
- Methodological Answer : Apply Bayesian hierarchical models to pool data from heterogeneous studies. Use sensitivity analyses to test assumptions (e.g., biomarker assay variability) and report posterior probabilities for efficacy claims .
Experimental Design Innovations
Q. How can machine learning enhance Tezacaftor’s dose optimization in pediatric populations?
Q. Q. What in vivo models best capture Tezacaftor’s long-term safety profile?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
